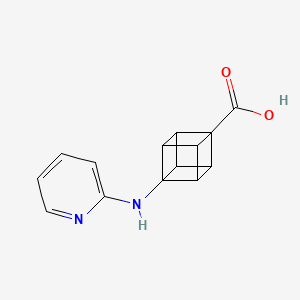
2-Chloro-5-ethyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-ethyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorine atom at the second position and an ethyl group at the fifth position of the oxazole ring. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethyl-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of α-haloketones with formamide. Another method is the Van Leusen reaction, which utilizes aldehydes and TosMIC (tosylmethyl isocyanide) as starting materials . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed direct arylation reactions. This method allows for the regioselective introduction of aryl groups at specific positions on the oxazole ring . The use of ionic liquids as solvents has also been explored to enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-ethyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form open-chain products.
Reduction: Reduction reactions can lead to the cleavage of the oxazole ring.
Substitution: The chlorine atom at the second position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed for substitution reactions.
Major Products:
Oxidation: Open-chain aldehydes or ketones.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-ethyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-ethyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-1,3-oxazole-5-carboxylate
- 5-Methyl-2-chloro-1,3-oxazole
- 2,5-Dichloro-1,3-oxazole
Comparison: 2-Chloro-5-ethyl-1,3-oxazole is unique due to the presence of both a chlorine atom and an ethyl group, which confer distinct reactivity and biological activity compared to its analogs. For example, the ethyl group at the fifth position can influence the compound’s lipophilicity and, consequently, its ability to interact with biological membranes .
Eigenschaften
Molekularformel |
C5H6ClNO |
|---|---|
Molekulargewicht |
131.56 g/mol |
IUPAC-Name |
2-chloro-5-ethyl-1,3-oxazole |
InChI |
InChI=1S/C5H6ClNO/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3 |
InChI-Schlüssel |
HWISPMXQFLPGJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(O1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
